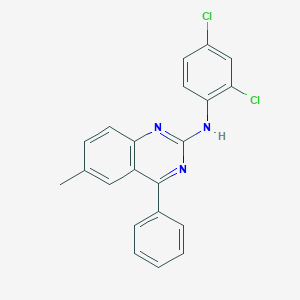

N-(2,4-dichlorophenyl)-6-methyl-4-phenylquinazolin-2-amine

Description

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-6-methyl-4-phenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2N3/c1-13-7-9-18-16(11-13)20(14-5-3-2-4-6-14)26-21(24-18)25-19-10-8-15(22)12-17(19)23/h2-12H,1H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJVHXATSMPVIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dichlorophenyl)-6-methyl-4-phenylquinazolin-2-amine, often referred to as a quinazoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound possesses a complex structure characterized by a quinazoline core substituted with a dichlorophenyl group and a phenyl group. This unique arrangement contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric sites. This interaction can prevent substrate binding and subsequent catalytic activity, which is crucial in pathways related to cancer and inflammation.

- Receptor Modulation : It can act as an antagonist or agonist at various receptors, modulating signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazoline derivatives:

- In Vitro Studies : this compound has shown promising results against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For example, related compounds have demonstrated IC50 values as low as 0.096 μM against epidermal growth factor receptor (EGFR), indicating strong inhibitory effects .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF7 | Data not specified |

| Related Quinazoline Derivative | A549 | 0.096 |

Antimicrobial Activity

Quinazoline derivatives are also being explored for their antimicrobial properties. The presence of the dichlorophenyl group enhances their interaction with bacterial enzymes, potentially leading to effective treatments against resistant strains .

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting specific signaling pathways involved in inflammatory responses. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies and Research Findings

- Study on EGFR Inhibition : A study evaluated various quinazoline derivatives for their ability to inhibit EGFR. The findings indicated that compounds with similar structures to this compound exhibited potent anticancer activity with significant selectivity towards cancer cells .

- Antimicrobial Testing : In another study, derivatives were tested against a panel of bacteria. The results revealed that certain modifications on the quinazoline core enhanced antimicrobial activity significantly compared to unmodified versions.

- Inflammation Models : Research utilizing animal models demonstrated that quinazoline derivatives could reduce inflammation markers significantly, suggesting their potential use in chronic inflammatory conditions .

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position of quinazoline derivatives is critical for modulating electronic and steric properties:

- Chloro group (6-chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine, ) : Electron-withdrawing nature may increase electrophilicity of the quinazoline core, influencing reactivity in substitution reactions.

- Nitro group (N-(4-methoxyphenyl)-6-nitroquinazolin-4-amine, ) : Strong electron-withdrawing effects could reduce nucleophilic substitution rates but may improve π-stacking in biological targets.

Substituent Effects at the 2-Position

The 2-position aryl group impacts lipophilicity and target binding:

Substituent Effects at the 4-Position

- Phenyl group (target compound and analogs) : A common substituent providing aromatic stacking interactions. Variations in para-substituents (e.g., methoxy, bromo) can alter electronic properties and steric accessibility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing N-(2,4-dichlorophenyl)-6-methyl-4-phenylquinazolin-2-amine, and how can reaction conditions be optimized?

- The compound is typically synthesized via multi-step reactions, starting with cyclocondensation of substituted anthranilic acid derivatives with appropriate amines. Key steps include halogenation of the quinazoline core and subsequent coupling with 2,4-dichloroaniline. Optimizing parameters such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalytic bases (e.g., K₂CO₃) enhances yield (>75%) and purity. Purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic and analytical techniques are recommended for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms substitution patterns and regiochemistry. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. X-ray crystallography resolves stereoelectronic effects in the quinazoline core, particularly the orientation of the dichlorophenyl group .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Standard assays include:

- Kinase inhibition assays : Measure IC₅₀ values against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols.

- Cytotoxicity screening : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination.

- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of derivatives with enhanced target selectivity?

- 3D-QSAR studies (e.g., CoMFA or CoMSIA) correlate substituent effects with activity. For example:

- Electron-withdrawing groups (e.g., -NO₂) at the quinazoline 6-position improve kinase inhibition.

- Bulky substituents on the phenyl ring reduce off-target binding to metabolic enzymes .

Q. What mechanistic insights explain its interaction with ATP-binding pockets in kinases?

- Molecular docking simulations reveal hydrogen bonding between the quinazoline N1 atom and kinase hinge regions (e.g., MET kinase Val-1096). The dichlorophenyl group occupies hydrophobic pockets, while the methyl group minimizes steric clashes. Competitive binding assays (e.g., ATP-Glo™) confirm ATP displacement .

Q. How can contradictory cytotoxicity data across studies be resolved?

- Discrepancies often arise from variations in:

- Cell line genetic profiles : Test isogenic lines to isolate resistance mechanisms.

- Assay conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (48–72 hrs).

- Compound solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference .

Q. What strategies improve aqueous solubility while maintaining target affinity?

- Introduce polar groups (e.g., morpholine, PEG chains) at the quinazoline 2-amine position. Alternatively, formulate as a hydrochloride salt. Maintain the dichlorophenyl moiety for hydrophobic interactions .

Q. How does its activity compare to structurally related halogenated quinazolines?

- Comparative Table :

| Compound | Substitutions | Key Activity |

|---|---|---|

| N-(3-Cl-4-F-Phenyl)-6-Nitroquinazolin-4-amine | 6-NO₂, 3-Cl, 4-F | 2-fold higher EGFR inhibition |

| N-(4-Cl-Phenyl)-6-Methylquinazolin-2-amine | 4-Cl | Reduced solubility but improved metabolic stability |

- Fluorine substituents enhance membrane permeability, while nitro groups increase reactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.